REACTION_CXSMILES
|
CC[N:3]([CH:7]([CH3:9])[CH3:8])C(C)C.[NH:10]1[CH:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11]1.C1(N)CC1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[CH:7]1([NH:3][C:15]([C:12]2[CH:13]=[CH:14][NH:10][CH:11]=2)=[O:17])[CH2:9][CH2:8]1 |f:3.4|
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(=O)C1=CNC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |